H-Glu-NH2 hcl
Overview
Description
H-Glu-NH2 hydrochloride, also known as L-Glutamic acid γ-tert-butyl ester α-amide hydrochloride, is a compound used primarily in peptide synthesis. It is a derivative of glutamic acid, an important amino acid in the human body. This compound is often utilized in research and industrial applications due to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of H-Glu-NH2 hydrochloride typically involves the reaction of tert-butyl (S)-4,5-diamino-5-oxopentanoate with hydrochloric acid. This reaction produces tert-butyl (S)-4,5-diamino-5-oxopentanoate hydrochloride, which is then crystallized from an appropriate solvent .
Industrial Production Methods
In industrial settings, the production of H-Glu-NH2 hydrochloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
H-Glu-NH2 hydrochloride undergoes various chemical reactions, including:
Nucleophilic Addition:
Common Reagents and Conditions
Nucleophilic Addition: Common reagents include primary amines and aldehydes or ketones.
Reduction: Reagents such as iron, tin, or zinc, along with hydrochloric acid, are used to reduce nitro groups to amines.
Major Products Formed
Imine Derivatives: Formed from the reaction with aldehydes or ketones.
Scientific Research Applications
H-Glu-NH2 hydrochloride is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of H-Glu-NH2 hydrochloride involves its reactivity with other compounds to form new chemical bonds. For example, in nucleophilic addition reactions, the compound’s amine group reacts with the carbonyl group of aldehydes or ketones to form imines . This process involves the formation of a carbinolamine intermediate, followed by the elimination of water to form the final imine product .
Comparison with Similar Compounds
Similar Compounds
H-Gly-OtBu·HCl: Glycine tert-butyl ester hydrochloride.
H-Ser-OtBu hydrochloride: Serine tert-butyl ester hydrochloride.
Uniqueness
H-Glu-NH2 hydrochloride is unique due to its specific structure and reactivity, which make it particularly useful in peptide synthesis and other chemical reactions. Its ability to form stable imine derivatives and its role in reducing nitro groups to amines set it apart from similar compounds .
Properties
IUPAC Name |
(4S)-4,5-diamino-5-oxopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-3(5(7)10)1-2-4(8)9;/h3H,1-2,6H2,(H2,7,10)(H,8,9);1H/t3-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZFNVIRTSLEGO-DFWYDOINSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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